(S,R,S)-Ahpc-CO-peg3-C2-amine
Description
(S,R,S)-Ahpc-CO-peg3-C2-amine is a synthetic compound characterized by its stereospecific configuration and modular structure. The name reflects its key components:
- (S,R,S)-Ahpc: A chiral aminohydroxypropyl carbamate moiety, which likely contributes to target-binding specificity due to its stereochemistry.
- CO: A carbonyl linker that enhances structural rigidity and influences pharmacokinetic properties.
- peg3: A triethylene glycol (PEG3) spacer, improving solubility and reducing steric hindrance in biological systems.
This compound’s design suggests applications in targeted therapies, such as proteolysis-targeting chimeras (PROTACs) or antibody-drug conjugates (ADCs), where precise molecular recognition and linker stability are critical.
Properties
Molecular Formula |
C31H47N5O7S |
|---|---|
Molecular Weight |
633.8 g/mol |
IUPAC Name |
(2S,4R)-1-[(2S)-2-[3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C31H47N5O7S/c1-21-27(44-20-34-21)23-7-5-22(6-8-23)18-33-29(39)25-17-24(37)19-36(25)30(40)28(31(2,3)4)35-26(38)9-11-41-13-15-43-16-14-42-12-10-32/h5-8,20,24-25,28,37H,9-19,32H2,1-4H3,(H,33,39)(H,35,38)/t24-,25+,28-/m1/s1 |
InChI Key |
QGVUNCYHQWUFHD-CERRFVOPSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOCCOCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOCCOCCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with PEG Linkers
(4E)-TCO-C3-PEG3-C3-amine (CAS: 2028288-77-7)
- Structural Differences :
- Replaces the (S,R,S)-Ahpc group with a (4E)-trans-cyclooctene (TCO) motif, a bioorthogonal reagent for click chemistry.
- Uses C3 (trimethylene) spacers instead of a C2-ethylamine terminus.
- Functional Implications :
| Property | (S,R,S)-Ahpc-CO-peg3-C2-amine | (4E)-TCO-C3-PEG3-C3-amine |
|---|---|---|
| Primary Application | Targeted drug delivery | Bioorthogonal labeling |
| Solubility | High (PEG3-enhanced) | Moderate (TCO hydrophobicity) |
| Conjugation Site | C2-amine | TCO-reactive group |
Stereochemical Variants
Compounds with similar backbones but differing stereochemistry, such as (S)-2-Amino-5-(3-pyridyl)-pentane (CAS: N/A), highlight the importance of chiral centers:
- (S)-2-Amino-5-(3-pyridyl)-pentane lacks the Ahpc and PEG3 components but shares a terminal amine. Its pyridyl group enhances hydrogen bonding, whereas the Ahpc moiety in (S,R,S)-Ahpc-CO-peg3-C2-amine may prioritize hydrophobic interactions .
Compounds with Carbamate Linkers
Linear non-branched carbamate derivatives, such as TDMs (trehalose dimycolates), demonstrate how linker chemistry impacts biological activity:
Immunostimulatory Potential
Studies on glycolipid analogues (e.g., TMCM and TMMs ) reveal that small structural changes (e.g., ester vs. carbamate linkers) significantly alter cytokine production. For example:
Species-Specific Activity
Comparative studies of CatSper channel activators (e.g., progesterone analogues) demonstrate species-specific responses due to structural nuances. For instance:
- The (S,R,S)-Ahpc group in (S,R,S)-Ahpc-CO-peg3-C2-amine may confer species selectivity in therapeutic applications, though direct evidence is lacking.
Challenges in Comparative Analysis
- Lack of Direct Analogues: As noted in regulatory submissions for topical minoxidil, some compounds (e.g., Saw Palmetto derivatives) lack direct structural or functional analogues, complicating comparative studies .
- Data Gaps: Limited published data on (S,R,S)-Ahpc-CO-peg3-C2-amine’s in vivo performance or clinical relevance necessitates reliance on inferences from structural parallels.
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